
5,6-dinitro-3H-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dinitro-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3N3O6. It is a derivative of benzoxazole, characterized by the presence of two nitro groups at the 5 and 6 positions of the benzene ring and a carbonyl group at the 2 position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dinitro-3H-1,3-benzoxazol-2-one typically involves the nitration of 3H-1,3-benzoxazol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dinitro-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Reduction: The major product of the reduction reaction is 5,6-diamino-3H-1,3-benzoxazol-2-one.
Substitution: Depending on the nucleophile used, various substituted benzoxazole derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
5,6-dinitro-3H-1,3-benzoxazol-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-dinitro-3H-1,3-benzoxazol-2-one involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound may also inhibit specific enzymes or pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-dichloro-3H-1,3-benzoxazol-2-one
- 5,6-diamino-3H-1,3-benzoxazol-2-one
- 5-nitro-3H-1,3-benzoxazol-2-one
Uniqueness
5,6-dinitro-3H-1,3-benzoxazol-2-one is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The nitro groups enhance its potential as a precursor for further chemical modifications and its effectiveness in various applications .
Eigenschaften
CAS-Nummer |
33124-31-1 |
|---|---|
Molekularformel |
C7H3N3O6 |
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
5,6-dinitro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3N3O6/c11-7-8-3-1-4(9(12)13)5(10(14)15)2-6(3)16-7/h1-2H,(H,8,11) |
InChI-Schlüssel |
ZEKIPJPTYRBHPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



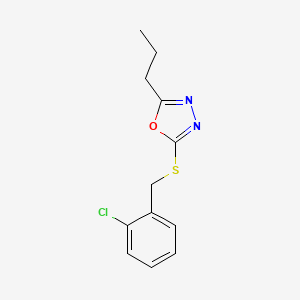
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
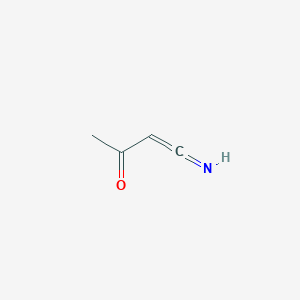
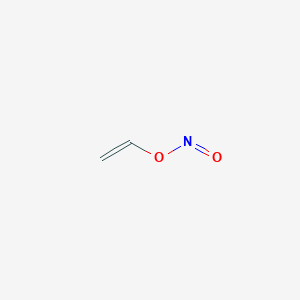

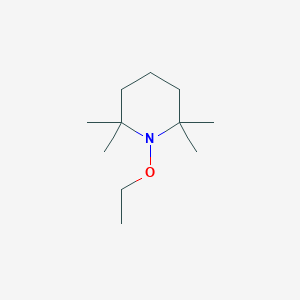
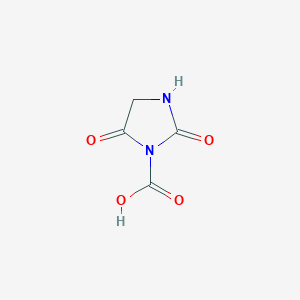




![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

